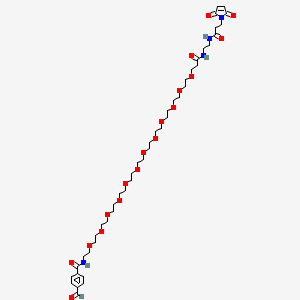
Nap-FF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nap-FF, also known as naphthalene-diphenylalanine, is a dipeptide conjugate that has garnered significant attention in the field of peptide self-assembly. This compound consists of a naphthalene moiety attached to a diphenylalanine sequence. The aromatic interactions between the naphthalene and phenylalanine residues play a crucial role in the self-assembly process, leading to the formation of various nanostructures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nap-FF typically involves the conjugation of naphthalene to the diphenylalanine sequence. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the diphenylalanine sequence is assembled on a resin, followed by the attachment of the naphthalene moiety using appropriate coupling reagents . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the process, making it more efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
Nap-FF undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using mild oxidizing agents such as iodine.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve the replacement of functional groups on the naphthalene or phenylalanine residues.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with iodine can lead to the formation of naphthalene derivatives with altered electronic properties .
Wissenschaftliche Forschungsanwendungen
Nap-FF has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Nap-FF involves the self-assembly of its monomers into nanostructures through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces . The naphthalene moiety plays a crucial role in facilitating these interactions, leading to the formation of stable nanofibers and hydrogels . The molecular targets and pathways involved in this process include the aromatic residues and the peptide backbone, which interact to form ordered structures .
Vergleich Mit ähnlichen Verbindungen
Nap-FF can be compared with other similar compounds such as:
Py-FF (pyrene-diphenylalanine): Both this compound and Py-FF form nanofibers, but Py-FF exhibits stronger π-π interactions due to the larger π-surface of the pyrene moiety.
Fmoc-FF (fluorenylmethyloxycarbonyl-diphenylalanine): Fmoc-FF also forms hydrogels, but its self-assembly mechanism differs due to the presence of the fluorenylmethyloxycarbonyl group.
This compound is unique in its ability to balance hydrophobicity and aromatic interactions, making it a versatile building block for various applications .
Eigenschaften
Molekularformel |
C30H28N2O4 |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H28N2O4/c33-28(20-23-15-16-24-13-7-8-14-25(24)17-23)31-26(18-21-9-3-1-4-10-21)29(34)32-27(30(35)36)19-22-11-5-2-6-12-22/h1-17,26-27H,18-20H2,(H,31,33)(H,32,34)(H,35,36)/t26-,27-/m0/s1 |
InChI-Schlüssel |
IYVWBKAVHZILOI-SVBPBHIXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-hydroxy-N-(5-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12045723.png)


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12045736.png)


![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12045761.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12045764.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B12045771.png)
![5-(3-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12045772.png)

